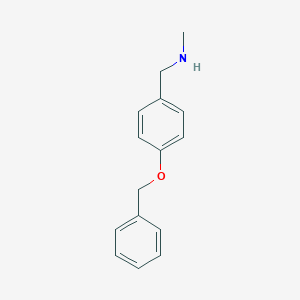

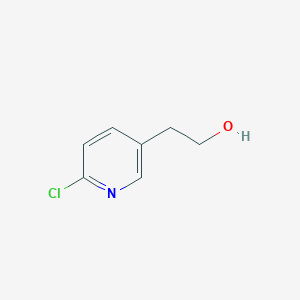

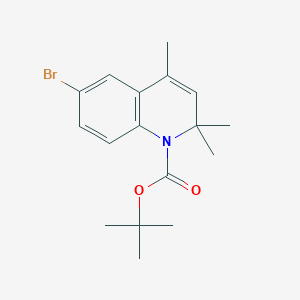

![molecular formula C6H6N4 B173388 Imidazo[1,2-a]pyrazin-3-amine CAS No. 19943-95-4](/img/structure/B173388.png)

Imidazo[1,2-a]pyrazin-3-amine

Descripción general

Descripción

Imidazo[1,2-a]pyrazin-3-amine is a versatile scaffold in organic synthesis and drug development . It has been used in the design of a new series of derivatives bearing an amide substitution at the 3-position to obtain potent antitumor antagonists .

Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyrazin-3-amine derivatives has been achieved using Suzuki-Miyaura cross-coupling reactions . The structure-activity relationship studies were performed by molecular modeling and radioactive assay .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrazin-3-amine derivatives has been studied using molecular modeling . The structure-activity relationship studies were performed to understand the influence of different substituents on the biological activity .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazin-3-amine acts as a versatile scaffold in organic synthesis . It has been used in the design of a new series of derivatives for cancer immunotherapy .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Imidazo[1,2-a]pyrazine-linked 1,2,3-triazole derivatives have shown promising antimicrobial activity. They have been tested against bacterial strains like E. coli, P. aeruginosa, E. aerogenes, B. megaterium, S. aureus, and B. subtilis, and fungal strains like A. niger, and A. flavus . The minimum inhibitory concentration (MIC) was used to evaluate the antimicrobial activity .

Antifungal Applications

The incidence of systemic fungal infections has increased drastically in recent years due to the growing number of patients undergoing anticancer chemotherapy, organ transplantation, and AIDS . Imidazo[1,2-a]pyrazine derivatives have shown potential as antifungal agents .

Drug Development

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in the synthesis of various drugs due to its reactivity and multifarious biological activity .

Anti-inflammatory Applications

Imidazo[1,2-a]pyrazine has shown potential anti-inflammatory activity . This makes it a promising candidate for the development of new anti-inflammatory drugs .

Antihypertensive Applications

Imidazo[1,2-a]pyrazine has also been associated with antihypertensive activity . This suggests its potential use in the treatment of hypertension .

Anticancer Applications

Imidazo[1,2-a]pyrazine has shown potential anticancer activity . This makes it a promising candidate for the development of new anticancer drugs .

Antimalarial Applications

Imidazo[1,2-a]pyrazine has shown potential antimalarial activity . This suggests its potential use in the treatment of malaria .

Photophysical Properties

Imidazo[1,2-a]pyrazines exhibits photophysical properties like chemiluminescence and bioluminescence . This makes it a promising candidate for applications in optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyrazin-3-amine has been identified as a potent agent with multiple targets. It has been found to interact with the KRAS G12C , a common mutation in various types of cancers, and the A2A adenosine receptor (A2AAR) , which plays a crucial role in the tumor microenvironment. It has also been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

The compound acts as a covalent inhibitor , forming a strong bond with its target, thereby blocking its function. In the case of cancer, it blocks the A2AAR, activating an immunostimulatory response through regulating signaling in the tumor microenvironment . This blockade is proposed to be a promising strategy for cancer immunotherapy .

Biochemical Pathways

The compound’s interaction with its targets leads to changes in various biochemical pathways. For instance, the blockade of A2AAR activates immunostimulatory response, regulating signaling in the tumor microenvironment . In the context of tuberculosis, the compound exhibits significant activity against MDR-TB and XDR-TB

Result of Action

The compound has shown promising results in both cancer and tuberculosis treatment. In cancer, it has been found to significantly inhibit the growth of triple-negative breast cancer by reversing the immunosuppressive tumor microenvironment . In tuberculosis, it has shown significant activity against MDR-TB and XDR-TB .

Action Environment

The action of Imidazo[1,2-a]pyrazin-3-amine can be influenced by various environmental factors. For instance, the tumor microenvironment, which is often immunosuppressive, can affect the compound’s efficacy in cancer treatment . Similarly, the presence of drug-resistant strains of tuberculosis can influence the compound’s effectiveness in treating TB .

Safety and Hazards

Propiedades

IUPAC Name |

imidazo[1,2-a]pyrazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-3-9-6-4-8-1-2-10(5)6/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDDBTSRIQDISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyrazin-3-amine | |

CAS RN |

19943-95-4 | |

| Record name | imidazo[1,2-a]pyrazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What types of intermolecular interactions are commonly observed in crystal structures of Imidazo[1,2-a]pyrazin-3-amine derivatives?

A1: Crystallographic studies reveal that Imidazo[1,2-a]pyrazin-3-amine derivatives frequently engage in hydrogen bonding. For instance, N-tert-Butyl-2-(2,6-dichlorophenyl)imidazo[1,2-a]pyrazin-3-amine forms inversion dimers through pairs of C—H⋯N hydrogen bonds []. In contrast, N-tert-Butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine exhibits N—H⋯N hydrogen bonds, creating chains that are further connected by C—H⋯N hydrogen bonds to form 2D networks []. These variations highlight the influence of substituent groups on the crystal packing and intermolecular interactions.

Q2: How does the conformation of the phenyl ring substituent impact the overall structure of Imidazo[1,2-a]pyrazin-3-amine derivatives?

A2: The relative orientation of the phenyl ring, a common substituent in these compounds, significantly affects the molecular geometry. In N-tert-Butyl-2-(2,6-dichlorophenyl)imidazo[1,2-a]pyrazin-3-amine, the imidazole ring and the phenyl ring are not coplanar, showing a dihedral angle of 70.01° []. This non-coplanarity is likely influenced by steric hindrance from the chlorine atoms on the phenyl ring. Understanding these conformational preferences is crucial for predicting molecular properties and potential interactions with biological targets.

Q3: Are there studies exploring the impact of nitro group positioning on the hydrogen bonding patterns in Imidazo[1,2-a]pyrazin-3-amine derivatives?

A3: Yes, research has investigated the influence of nitro group positioning on hydrogen bonding. A study comparing N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine and N-(tert-butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine revealed distinct hydrogen bonding patterns attributed to the different positions of the nitro substituent on the phenyl ring []. These findings emphasize the importance of substituent position in modulating intermolecular interactions.

Q4: Have any Imidazo[1,2-a]pyrazin-3-amine derivatives been investigated for potential applications in non-linear optics (NLO)?

A4: Yes, at least one derivative, N-(tert-butyl)-4-(nitrophenyl)imidazo[1,2-a]pyrazin-3-amine, has been explored for its NLO properties []. This research involved studying the synthesis, crystal growth, and various spectral and thermal characteristics relevant for NLO applications. The findings suggest that this class of compounds holds promise for further investigation in the field of optoelectronics.

Q5: Has the interaction between Imidazo[1,2-a]pyrazin-3-amine derivatives and specific biological targets been studied?

A5: Yes, research has explored the interaction of these compounds with specific biological targets. For instance, the crystal structure of the bromodomain of human BRD4 in complex with UMB32 (N-TERT-BUTYL-2-[4-(3,5-DIMETHYL-1,2-OXAZOL-4-YL) PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE) has been elucidated []. This study provides valuable insights into the binding mode and structural determinants of interaction between Imidazo[1,2-a]pyrazin-3-amine derivatives and this therapeutically relevant protein target.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

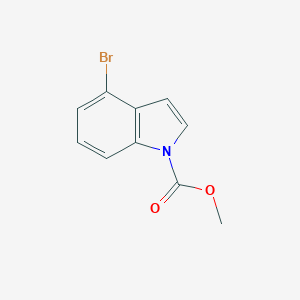

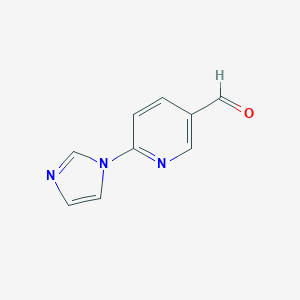

![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)

![Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-](/img/structure/B173310.png)